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Compound of Interest

Compound Name: Morpholine-2-carboxamide

CAS No.: 135072-13-8

Cat. No.: B182236 Get Quote

Executive Summary: The "Oxygen Switch" in Lead
Optimization
In drug discovery, the transition from Piperidine-2-carboxamide to Morpholine-2-carboxamide
is a classic isosteric replacement strategy. While structurally similar, the introduction of the

oxygen atom at the 4-position of the morpholine ring fundamentally alters the physicochemical

and pharmacological profile of the molecule.

Piperidine-2-carboxamide (homologue of proline/pipecolic acid) is the scaffold of choice for

maximizing lipophilic interactions and rigid hydrophobic packing. It is the core

pharmacophore in local anesthetics (e.g., Bupivacaine) and immunosuppressants.

Morpholine-2-carboxamide is primarily utilized to lower LogP, improve aqueous solubility,

and reduce metabolic liability (blocking oxidation at the 4-position). However, this often

comes at the cost of potency if the target binding pocket is strictly hydrophobic.
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Feature
Piperidine-2-carboxamide
Scaffolds

Morpholine-2-carboxamide
Scaffolds

Primary Interaction
Hydrophobic packing, Van der

Waals

H-bond Acceptor (Ether

Oxygen), Dipole interactions

LogP (Lipophilicity) High (~0.84 for core)
Low / Negative (More

hydrophilic)

Solubility Moderate to Low
High (Aqueous solubility

enhancer)

Metabolic Stability Susceptible to oxidation at C-4
Resistant to oxidation at O-4

position

Key Drug Class

Local Anesthetics (Na+

Channel Blockers), FKBP

Inhibitors

Kinase Inhibitors, Prokineticin

Antagonists, Antidiabetics

Bioactivity Trend
Higher potency in deep

hydrophobic pockets

Improved ADME profile;

Potency gain only if H-bond

partner exists

Mechanistic Bioactivity Analysis[2]
A. Piperidine-2-carboxamide: The Lipophilic Anchor
The piperidine ring adopts a stable chair conformation, providing a bulky, lipophilic volume that

effectively fills hydrophobic pockets in enzymes and receptors.

Mechanism: In local anesthetics like Ropivacaine and Bupivacaine, the piperidine-2-

carboxamide core (N-alkylated) binds intracellularly to voltage-gated sodium channels. The

lipophilic piperidine ring anchors the molecule within the channel pore, blocking Na+ influx.

Criticality: Replacing this ring with morpholine in local anesthetics drastically reduces

potency because the ether oxygen disrupts the hydrophobic interaction required for channel

blockade.

B. Morpholine-2-carboxamide: The Soluble Modulator
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The morpholine ring introduces an ether oxygen, which acts as a weak hydrogen bond

acceptor.

Mechanism: In Alpha-glucosidase inhibitors (Antidiabetic research), morpholine derivatives

have shown superior activity to piperidine analogs. The oxygen atom forms crucial H-bonds

with arginine residues (e.g., Arg275) in the enzyme active site, stabilizing the inhibitor-

enzyme complex.

Metabolic Advantage: The 4-position of piperidine is a "soft spot" for Cytochrome P450

oxidation. Replacing the methylene (-CH2-) with oxygen (-O-) blocks this metabolic route,

extending the half-life of the compound.

Case Study: The "Scaffold Switch" Effect
Experimental data highlights the trade-offs when swapping these scaffolds.

Case 1: Oncology (Cytotoxicity) – Piperidine Wins
In a study of Benzimidazole-Quinoxaline antitumor agents, researchers compared derivatives

containing piperidine vs. morpholine moieties.[1]

Result: The Piperidine-2-carboxamide derivatives exhibited high cytotoxicity (IC50 ~26 µM

against A549 lung cancer cells).[2][1]

The Switch: Replacing piperidine with morpholine led to a complete loss of cytotoxic activity

(>100 µM).

Causality: The target pocket required hydrophobic packing; the polar oxygen of morpholine

repelled the binding surface.

Case 2: Metabolic Disease (Enzyme Inhibition) – Morpholine
Wins
In the development of Alpha-glucosidase inhibitors, the trend reversed.

Result: Morpholine-containing carboxamides showed higher inhibition percentages (up to

97%) compared to their piperidine counterparts.
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Causality: Molecular docking confirmed the morpholine oxygen formed specific H-bonds with

the enzyme's polar active site residues, which the piperidine ring could not achieve.

Visualizing the Decision Logic (SAR)
The following decision tree illustrates when to deploy each scaffold during Lead Optimization.

Lead Optimization:
Select Scaffold

Is the Target Pocket
Hydrophobic or Polar?

Hydrophobic Pocket
(e.g., Ion Channels, GPCR transmembrane)

Hydrophobic

Polar/Surface Pocket
(e.g., Kinase Hinge, Glycosidases)

Polar

SELECT:
Piperidine-2-carboxamide

Maximize Affinity
Is Solubility or

Metabolic Clearance an issue?

No (Stable/Soluble)

SELECT:
Morpholine-2-carboxamide

Yes (Need ADME fix)

Outcome:
High Potency

Lower Solubility
Faster Metabolism

Outcome:
Improved Solubility
Blocked Metabolism
H-Bond Capability

Click to download full resolution via product page
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Caption: SAR Decision Tree for selecting between Piperidine and Morpholine scaffolds based

on target environment and ADME requirements.

Experimental Protocols
Protocol A: General Synthesis of Carboxamide
Derivatives
Purpose: To couple the Morpholine/Piperidine-2-carboxylic acid core to an amine (R-NH2) to

generate the bioactive amide.

Reagents:

Scaffold: N-Boc-Morpholine-2-carboxylic acid OR N-Boc-Piperidine-2-carboxylic acid.

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium

3-oxid hexafluorophosphate).

Base: DIPEA (N,N-Diisopropylethylamine).

Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

Activation: Dissolve 1.0 eq of the N-Boc-acid scaffold in dry DMF (0.1 M concentration). Add

1.2 eq of HATU and 2.0 eq of DIPEA. Stir at 0°C for 15 minutes to form the active ester.

Coupling: Add 1.1 eq of the target Amine (R-NH2). Allow the reaction to warm to Room

Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS for the formation of the

intermediate.

Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and

brine. Dry over Na2SO4 and concentrate.

Deprotection: Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour to remove the

Boc group. Evaporate volatiles to yield the final Morpholine/Piperidine-2-carboxamide salt.
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Validation: Verify structure via 1H-NMR (Look for the diagnostic O-CH2 signals at 3.5-4.0

ppm for Morpholine vs. C-CH2 signals at 1.5-1.8 ppm for Piperidine).

Protocol B: Microsomal Stability Assay (Metabolic
Resistance)
Purpose: To quantify the metabolic stability advantage of the Morpholine scaffold over

Piperidine.

Methodology:

Incubation: Incubate 1 µM of the test compound (Morpholine vs. Piperidine analog) with

Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

Initiation: Add NADPH (1 mM) to initiate Phase I metabolism (oxidation).

Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes. Quench immediately with ice-

cold Acetonitrile containing an internal standard.

Analysis: Centrifuge to remove protein. Analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

).

Expectation: The Morpholine analog should exhibit a significantly lower

due to the blockage of the 4-position oxidation site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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